N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide
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Overview
Description
N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is a complex organic compound characterized by its unique structure, which includes an oxazinan ring and a methoxy-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide typically involves multiple steps, starting with the preparation of 4-methoxy-3-methylbenzaldehyde This intermediate is then subjected to a series of reactions, including sulfonylation and cyclization, to form the oxazinan ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(2-phenylethyl)ethanediamide
- **N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-(pyridin-2-yl)methyl]ethanediamide
Uniqueness
N’-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide is unique due to its specific structural features, such as the presence of the oxazinan ring and the methoxy-methylbenzenesulfonyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S/c1-11-9-12(5-6-13(11)24-3)26(22,23)19-7-4-8-25-14(19)10-18-16(21)15(20)17-2/h5-6,9,14H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJUORFWPUZWNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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